1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione
Beschreibung
This compound, with CAS number 922508-26-7, is a thymidine derivative modified with a tert-butyldimethylsilyl (TBDMS) protecting group at the 4'-hydroxyl position, a hydroxymethyl group at the 5'-position, and a 2-methoxyethoxy substituent at the 3'-position . Its IUPAC name reflects its stereochemistry (2R,3R,4R,5R), critical for its biological activity and synthetic utility. The TBDMS group enhances stability during oligonucleotide synthesis, while the 2-methoxyethoxy moiety improves solubility in organic solvents, making it a key intermediate in therapeutic oligonucleotide production .
Eigenschaften
Molekularformel |
C18H32N2O7Si |
|---|---|
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H32N2O7Si/c1-18(2,3)28(5,6)27-14-12(11-21)26-16(15(14)25-10-9-24-4)20-8-7-13(22)19-17(20)23/h7-8,12,14-16,21H,9-11H2,1-6H3,(H,19,22,23)/t12-,14-,15-,16-/m1/s1 |
InChI-Schlüssel |
MVUNUYQKOFMHDC-DTZQCDIJSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N2C=CC(=O)NC2=O)CO |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1C(OC(C1OCCOC)N2C=CC(=O)NC2=O)CO |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-(t-Butyldimethylsilyl)-2’-O-(2-methoxyethyl)uridine typically involves multiple steps, starting from uridine. The key steps include:
Protection of the 3’-hydroxyl group: This is achieved by reacting uridine with t-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Protection of the 2’-hydroxyl group: The 2’-hydroxyl group is then protected by reacting the intermediate with 2-methoxyethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch reactions: Conducting the reactions in large reactors with controlled temperature and pressure.
Purification: Using techniques such as column chromatography and recrystallization to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
3’-O-(t-Butyldimethylsilyl)-2’-O-(2-methoxyethyl)uridine undergoes various chemical reactions, including:
Deprotection reactions: Removal of the protective groups under acidic or basic conditions.
Substitution reactions: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Deprotection: Common reagents include tetrabutylammonium fluoride (TBAF) for silyl group removal and acidic conditions for methoxyethyl group removal.
Substitution: Reagents such as alkyl halides and bases are used for substitution reactions.
Major Products
The major products formed from these reactions include the deprotected uridine derivatives and substituted nucleosides, which can be further used in various biochemical applications.
Wissenschaftliche Forschungsanwendungen
3’-O-(t-Butyldimethylsilyl)-2’-O-(2-methoxyethyl)uridine has several scientific research applications:
Chemistry: Used in the synthesis of modified oligonucleotides for research in nucleic acid chemistry.
Biology: Employed in the study of RNA and DNA interactions and functions.
Medicine: Investigated for its potential in developing antiviral and anticancer therapies.
Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics.
Wirkmechanismus
The mechanism of action of 3’-O-(t-Butyldimethylsilyl)-2’-O-(2-methoxyethyl)uridine involves its incorporation into nucleic acids, where it can influence the stability and function of the resulting oligonucleotides. The protective groups enhance its stability during synthesis and can be selectively removed to yield the desired nucleoside analogs.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and related pyrimidine derivatives:
Key Comparisons:
Protecting Groups :
- The TBDMS group in the target compound provides superior stability under acidic and basic conditions compared to trityl groups (used in –2), which require mild acid for deprotection . This stability is advantageous in multi-step syntheses, such as oligonucleotide assembly .
- Unlike azide-containing analogs (), the TBDMS group avoids reactive handles, making the target compound more suitable for controlled deprotection without side reactions .
Substituent Effects: The 2-methoxyethoxy group at the 3'-position enhances solubility in polar aprotic solvents (e.g., THF, DMF), critical for solid-phase synthesis. This contrasts with simpler hydroxymethyl or azide groups in other derivatives, which may limit solubility .
Pyrimidine derivatives with thiophosphate linkages (–2) exhibit enhanced nuclease resistance, a trait that could be extrapolated to the target compound if used in oligonucleotide therapeutics .
Synthetic Utility :
- The target compound’s stereospecificity (2R,3R,4R,5R) ensures compatibility with enzymatic and chemical methods for oligonucleotide elongation, unlike racemic mixtures in simpler analogs .
- Its synthesis (similar to ) involves silylation of thymidine with TBDMS-Cl, a well-established method offering high yields and scalability compared to trityl-based routes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
